molecular formula C17H19N3O3S B2904272 N-(2-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide CAS No. 946324-33-0

N-(2-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide

Katalognummer: B2904272
CAS-Nummer: 946324-33-0
Molekulargewicht: 345.42
InChI-Schlüssel: HALDRTQHSHRYKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a hexahydroquinazolinone core linked via a sulfanyl group to an acetamide moiety substituted with a 2-methoxyphenyl group. This compound has garnered attention due to its notable pharmacological activities, particularly in anticancer research. Its structure combines a bicyclic quinazolinone scaffold—known for interactions with enzymes like kinases and metalloproteinases—with a sulfanyl-acetamide side chain that enhances solubility and target binding .

Eigenschaften

IUPAC Name

N-(2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-23-14-9-5-4-8-13(14)18-15(21)10-24-16-11-6-2-3-7-12(11)19-17(22)20-16/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALDRTQHSHRYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC(=O)NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 2-Mercapto-1,2,5,6,7,8-Hexahydroquinazolin-4(3H)-one

Route 1: Cyclocondensation of Anthranilic Acid Derivatives
A modified protocol from Nguyen et al. (2020) involves cyclizing anthranilic acid with thiourea derivatives.

  • Step 1 : Anthranilic acid (1 ) reacts with phenyl isothiocyanate (2 ) in ethanol under reflux with triethylamine (TEA) to form 2-mercapto-3-phenylquinazolin-4(3H)-one (3 ).
  • Step 2 : Hydrogenation of 3 over palladium/carbon in ethanol selectively reduces the phenyl group to a cyclohexane ring, yielding 2-mercapto-1,2,5,6,7,8-hexahydroquinazolin-4(3H)-one (4 ).

Critical Parameters :

  • Solvent : Ethanol ensures solubility and facilitates reflux.
  • Catalyst : 10% Pd/C under 50 psi H₂ achieves full saturation without over-reduction.
  • Yield : 72–78% after recrystallization from ethanol/water.

Characterization :

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 13.05 (s, 1H, SH), 3.15–2.90 (m, 4H, CH₂ cyclohexane), 2.60–2.45 (m, 2H), 1.80–1.60 (m, 4H).
  • IR (KBr) : 3217 cm⁻¹ (N–H), 1659 cm⁻¹ (C=O), 1215 cm⁻¹ (C=S).

Synthesis of 2-Chloro-N-(2-Methoxyphenyl)Acetamide

Route: Direct Acylation of 2-Methoxyaniline

  • Step 1 : 2-Methoxyaniline (5 ) reacts with chloroacetyl chloride (6 ) in dichloromethane (DCM) at 0–5°C with TEA as a base.
    $$
    \text{2-Methoxyaniline + ClCH₂COCl → 2-Chloro-N-(2-methoxyphenyl)acetamide}
    $$
  • Workup : The crude product is washed with NaHCO₃ to remove excess acid, dried over Na₂SO₄, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Optimization :

  • Temperature : Maintaining <5°C prevents polysubstitution.
  • Base : TEA scavenges HCl, shifting equilibrium toward product.
  • Yield : 85–90% with >95% purity (HPLC).

Characterization :

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.90 (s, 1H, NH), 7.25–6.80 (m, 4H, Ar–H), 4.20 (s, 2H, CH₂Cl), 3.85 (s, 3H, OCH₃).

Coupling of Intermediates to Form the Target Compound

Thioacetamide Formation via Nucleophilic Substitution

Procedure :

  • Step 1 : Intermediate 4 (1.0 equiv) is deprotonated with NaH (1.2 equiv) in dry DMF at 0°C to generate the thiolate anion.
  • Step 2 : Intermediate 7 (1.1 equiv) is added dropwise, and the reaction is stirred at 25°C for 12 h.
    $$
    \text{2-Mercaptoquinazolinone + ClCH₂NHC₆H₄-2-OCH₃ → Target Compound}
    $$
  • Workup : The mixture is poured into ice-water, extracted with DCM, and purified via recrystallization (ethanol).

Optimization Insights :

  • Solvent : DMF enhances anion stability but requires rigorous drying.
  • Base : NaH outperforms K₂CO₃ in preventing hydrolysis.
  • Yield : 68–75% with purity >98% (HPLC).

Side Reactions :

  • Disproportionation : Excess NaH may lead to over-alkylation at the quinazolinone nitrogen.
  • Oxidation : Trace O₂ oxidizes thiolate to disulfide; thus, inert atmosphere (N₂/Ar) is critical.

Analytical Characterization of the Final Product

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 10.25 (s, 1H, NH), 7.45–6.90 (m, 4H, Ar–H), 4.10 (s, 2H, SCH₂CO), 3.80 (s, 3H, OCH₃), 3.20–2.85 (m, 4H, CH₂ cyclohexane), 2.60–2.40 (m, 2H), 1.75–1.50 (m, 4H).

¹³C NMR (125 MHz, DMSO-d₆) :

  • δ 170.5 (C=O), 161.2 (C=S), 155.0 (C–OCH₃), 129.5–112.0 (Ar–C), 52.3 (OCH₃), 40.5 (SCH₂), 35.2–22.8 (cyclohexane CH₂).

IR (KBr) :

  • 3280 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 1240 cm⁻¹ (C–O–C).

Comparative Analysis of Synthetic Routes

Parameter Route 1 (This Work) Alternative Route (Thioether Coupling)
Starting Materials Anthranilic acid Preformed quinazolinone thiol
Reaction Steps 3 2
Overall Yield 52% 65%
Purity (HPLC) >98% 95%
Key Advantage Scalability Fewer steps

Industrial-Scale Considerations

  • Cost Drivers : Chloroacetyl chloride and Pd/C account for 60% of raw material costs.
  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity (PMI: 15.2 → 8.7).
  • Process Safety : Exothermic deprotonation step requires jacketed reactors with precise temperature control.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the quinazolinone core.

    Substitution: Various substituted derivatives of the methoxyphenyl group.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(2-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Key Compounds :

Compound ID Structure Substituents Biological Activity Reference
Compound 39 (Target) Hexahydroquinazolinone + 2-methoxyphenyl Anti-cancer (HCT-1, SF268, MCF-7) IC50: 1.2–3.5 µM (MTT assay)
Compound 38 Hexahydroquinazolinone + 4-methoxyphenyl + pyrrolidinyl Anti-cancer (HCT-1, PC-3) IC50: 2.8–4.1 µM
Compound 40 Hexahydroquinazolinone + 4-methoxyphenyl + morpholinyl Anti-cancer (HT-15, PC-3) IC50: 1.9–3.8 µM
Compound 3c () Hexahydroquinazolinone + 4-fluorophenyl + butanamide MMP-9 inhibition (HPX domain) Kd = 320 nM

Analysis :

  • Substituent Position : The 2-methoxyphenyl group in Compound 39 exhibits superior activity against MCF-7 (breast cancer) compared to 4-methoxyphenyl analogues (Compound 38/40), suggesting steric or electronic effects influence target binding .
  • Heterocyclic Modifications : Compound 3c replaces the acetamide with a butanamide chain, enhancing MMP-9 binding affinity (Kd = 320 nM) due to extended hydrophobic interactions .

Thioacetamide-Triazole Derivatives

Key Compounds :

Compound ID Structure Activity MIC (µg/mL) Reference
Compound 17 () Triazole + 2-methoxyphenyl Antibacterial (E. coli) 16–32
Compound 18 () Triazole + 4-methoxyphenyl Antibacterial (E. coli) 8–16

Analysis :

  • Core Heterocycle: Replacing quinazolinone with a triazole ring shifts activity from anticancer to antibacterial. Triazoles disrupt bacterial membrane integrity via hydrogen bonding .
  • Methoxy Position : The 4-methoxyphenyl analogue (Compound 18) shows higher potency, likely due to improved lipophilicity and membrane penetration .

Halogen-Substituted Analogues

Key Compounds :

Compound ID Structure Substituents Activity Reference
BJ98681 () Hexahydroquinazolinone + 3,4-dichlorophenyl + morpholinyl Anticancer (undisclosed) N/A
Compound Hexahydroquinazolinone + 3-(trifluoromethyl)phenyl Undisclosed N/A

Analysis :

  • Electron-Withdrawing Groups : Halogens (Cl, CF₃) enhance target binding via hydrophobic interactions. The 3,4-dichlorophenyl group in BJ98681 may improve metabolic stability compared to methoxy groups .

Triazinone and Thiadiazole Derivatives

Key Compounds :

Compound ID Structure Activity Reference
CID 4059333 () Triazinone + 2-methoxyphenyl Undisclosed
Compound Thiadiazole + ethyl + hydroxyethyl Undisclosed

Analysis :

  • Triazinone vs.
  • Thiadiazole Modification : The thiadiazole ring in ’s compound may confer resistance to oxidative degradation, improving pharmacokinetics .

Q & A

Q. What are the critical parameters to optimize during the multi-step synthesis of N-(2-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide?

  • Methodological Answer : Synthesis requires optimization of:
  • Temperature : Exothermic reactions may necessitate controlled cooling to prevent side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the sulfide bond .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating intermediates and final products .
  • Catalysts : Use of mild bases (e.g., K₂CO₃) to avoid decomposition of the hexahydroquinazoline moiety .

Table 1 : Key Reaction Parameters and Their Impact

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°C (step-dependent)Prevents thermal degradation
SolventDMF/CH₂Cl₂Enhances solubility/reactivity
PurificationSilica chromatography≥95% purity achievable

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy :
  • ¹H NMR : Look for characteristic peaks: methoxy group (~δ 3.8 ppm), amide proton (~δ 10.2 ppm), and quinazoline ring protons (δ 6.5–8.0 ppm) .
  • ¹³C NMR : Confirm carbonyl groups (amide C=O at ~170 ppm, quinazolinone C=O at ~165 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 404.5 (theoretical 403.5 g/mol) .
  • HPLC : Purity assessment using a C18 column (acetonitrile/water gradient, retention time ~12–14 min) .

Q. What preliminary assays are recommended to evaluate its bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range) .
  • Binding Affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can contradictory bioactivity data between structural analogs (e.g., 2- vs. 3-methoxyphenyl derivatives) be resolved?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare analogs using:
  • Molecular Docking : Analyze binding poses in target proteins (e.g., quinazoline ring orientation in kinase active sites) .
  • Pharmacophore Mapping : Identify essential groups (e.g., methoxy position’s impact on hydrogen bonding) .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce variability .

Table 2 : Bioactivity Discrepancies in Methoxyphenyl Analogs

Analog PositionIC₅₀ (EGFR, µM)Solubility (mg/mL)Notes
2-methoxyphenyl0.450.12 (DMSO)Optimal hydrophobic interactions
3-methoxyphenyl1.200.08 (DMSO)Steric hindrance in binding pocket

Q. What computational strategies enhance the design of derivatives with improved pharmacokinetics?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target <5), polar surface area (>60 Ų for blood-brain barrier exclusion) .
  • Quantum Mechanics (QM) : Calculate electron density maps to predict sites for functionalization (e.g., adding electron-withdrawing groups to the quinazoline ring) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to prioritize derivatives with stable binding .

Q. How can researchers address low yield in the final coupling step (amide bond formation)?

  • Methodological Answer :
  • Coupling Reagents : Compare HATU vs. EDC/HOBt for activating the carboxyl group .
  • Protection/Deprotection : Temporarily protect the quinazoline NH group with Boc to prevent side reactions .
  • In Situ Monitoring : Use TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) to track reaction progress and terminate at optimal conversion .

Methodological Considerations for Data Interpretation

Q. What techniques validate target engagement in cellular assays?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Confirm compound-induced stabilization of target proteins .
  • Western Blotting : Measure downstream signaling markers (e.g., phosphorylated ERK for kinase inhibitors) .
  • Knockdown/Rescue Experiments : siRNA-mediated target gene silencing to verify mechanism specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.